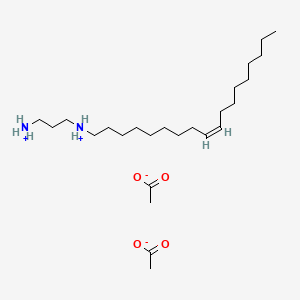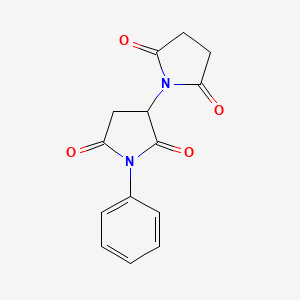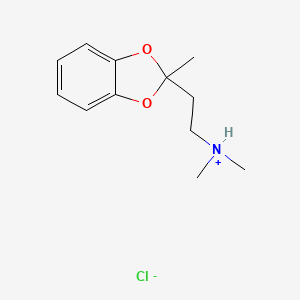
2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol is a complex organic compound that features a combination of aromatic, triazinyl, and dioxane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol typically involves multiple steps:
Formation of the Aromatic Intermediate: The starting material, 3,4-dimethoxybenzene, undergoes nitration followed by reduction to form 3,4-dimethoxyaniline.
Triazinylation: The 3,4-dimethoxyaniline is then reacted with cyanuric chloride under basic conditions to introduce the triazinyl group.
Dioxane Formation: The final step involves the cyclization of the intermediate with formaldehyde and an appropriate diol to form the dioxane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxyl groups.
Reduction: Reduction reactions can target the triazinyl group, potentially converting it to a more reactive amine.
Substitution: The aromatic ring and triazinyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
The compound’s potential biological activity makes it a candidate for drug development. It may exhibit properties such as anti-cancer, anti-inflammatory, or antimicrobial effects.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for therapeutic applications. Its ability to interact with biological targets makes it a valuable scaffold for drug design.
Industry
In materials science, the compound could be used in the development of polymers, coatings, and other advanced materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or DNA, leading to various physiological effects. The triazinyl group, in particular, could form covalent bonds with nucleophilic sites in biological molecules, altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-5-(4,6-dichloro-2-s-triazinylamino)-m-dioxane-5-methanol
- 2-(3,4-Dimethoxyphenyl)-5-(4,6-diamino-2-s-triazinylamino)-m-dioxane-5-methanol
Uniqueness
The presence of the diaziridinyl group in 2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol distinguishes it from similar compounds. This group can introduce unique reactivity and biological activity, making it a compound of interest for further study.
Propriétés
Numéro CAS |
67026-20-4 |
|---|---|
Formule moléculaire |
C20H26N6O5 |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
[5-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]-2-(3,4-dimethoxyphenyl)-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C20H26N6O5/c1-28-14-4-3-13(9-15(14)29-2)16-30-11-20(10-27,12-31-16)24-17-21-18(25-5-6-25)23-19(22-17)26-7-8-26/h3-4,9,16,27H,5-8,10-12H2,1-2H3,(H,21,22,23,24) |
Clé InChI |
POBJFOWZTSZNQJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2OCC(CO2)(CO)NC3=NC(=NC(=N3)N4CC4)N5CC5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one](/img/structure/B13763543.png)









